Enzymatic Affinity: DMI Dehydratase Km for DMI vs. Vestitone Reductase Km for Vestitone
The target compound DMI displays a Km of 5 µM for DMI dehydratase, whereas its immediate biosynthetic precursor vestitone exhibits a Km of 45 µM for vestitone reductase—a 9-fold difference in enzyme affinity that reflects the distinct catalytic demands of the sequential reduction and dehydration steps [1]. Both measurements were obtained under identical pH (6.0) and temperature (30 °C) conditions in purified alfalfa (Medicago sativa) enzyme preparations, ensuring cross-study comparability within the same experimental system [1].
| Evidence Dimension | Michaelis constant (Km) for cognate biosynthetic enzyme |
|---|---|
| Target Compound Data | Km = 5 µM for DMI dehydratase (EC 4.2.1.139) |
| Comparator Or Baseline | Vestitone (precursor isoflavanone): Km = 45 µM for vestitone reductase (EC 1.1.1.246) |
| Quantified Difference | 9-fold lower Km (higher apparent affinity) for DMI vs. vestitone toward their respective cognate enzymes |
| Conditions | Partially purified DMI dehydratase (962-fold) and purified vestitone reductase (1,840-fold) from alfalfa suspension cells; pH 6.0, 30 °C; J Biol Chem 1994 [1] |
Why This Matters
Procurement of DMI rather than vestitone is essential for DMI dehydratase enzyme assays because the 9-fold Km difference means vestitone cannot serve as a substitute substrate for studying the dehydration step of pterocarpan biosynthesis.
- [1] Guo L, Dixon RA, Paiva NL. Conversion of vestitone to medicarpin in alfalfa (Medicago sativa L.) is catalyzed by two independent enzymes. J Biol Chem. 1994;269(35):22372-8. PMID: 8071365. View Source
